molecular formula C25H30N2O4 B11230225 Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate

Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate

Cat. No.: B11230225
M. Wt: 422.5 g/mol
InChI Key: LLRYJSLWFOLXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a morpholine ring, and a benzoate ester, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be synthesized through a series of reactions starting from cyclopentanone, which undergoes alkylation with 4-methylphenyl bromide in the presence of a base.

    Coupling with Benzoate: The intermediate is then coupled with 3-amino-4-morpholin-4-ylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or morpholine ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-piperidin-4-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-pyrrolidin-4-ylbenzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H30N2O4/c1-18-5-8-20(9-6-18)25(11-3-4-12-25)24(29)26-21-17-19(23(28)30-2)7-10-22(21)27-13-15-31-16-14-27/h5-10,17H,3-4,11-16H2,1-2H3,(H,26,29)

InChI Key

LLRYJSLWFOLXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.